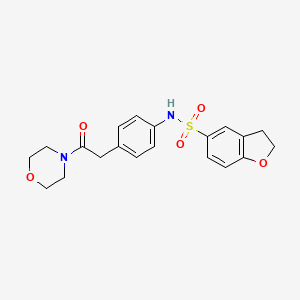
N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a phenyl ring, a morpholino group, and a sulfonamide group. The exact spatial arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the morpholino group, the sulfonamide group, and the aromatic rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more soluble in water .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Sulfonamide Derivatives as Antimicrobial Agents : A study by Janakiramudu et al. (2017) demonstrated the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, showing potent antimicrobial activity against bacteria and fungi. Molecular docking studies predicted the compounds' affinity and orientation at the active enzyme sites, suggesting their potential as antifungal agents compared to carbamate derivatives (Janakiramudu et al., 2017).
Antibiotic Activity Modulation : Oliveira et al. (2015) explored 4-(Phenylsulfonyl) morpholine's role in modulating antibiotic activity against multidrug-resistant strains. The study indicated the compound's ability to enhance the effectiveness of amikacin against Pseudomonas aeruginosa, revealing its potential as a modulating agent in antibiotic therapies (Oliveira et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Carbonic Anhydrase Inhibition : Research by Supuran et al. (2013) on aromatic sulfonamide inhibitors demonstrated their effectiveness against carbonic anhydrase isoenzymes, with potential therapeutic applications in conditions like glaucoma and cancer by inhibiting enzyme activity crucial for pathological processes (Supuran et al., 2013).
Angiotensin II Receptor Antagonism : Ashton et al. (1994) developed triazolinone biphenylsulfonamide derivatives showing strong affinity for angiotensin II (AII) AT1 receptor subtype, providing insights into the design of drugs for hypertension management (Ashton et al., 1994).
Synthesis and Chemical Characterization
Heterocyclic Synthesis : Matlock et al. (2015) reported the synthesis of C-substituted morpholines and other N-heterocycles using α-phenylvinylsulfonium salts, contributing to the field of organic synthesis and potential medicinal chemistry applications (Matlock et al., 2015).
Pyrazoline Benzensulfonamides : Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides acting as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity, highlighting the integration of pyrazoline and sulfonamide pharmacophores for developing novel therapeutic agents (Ozmen Ozgun et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-20(22-8-11-26-12-9-22)13-15-1-3-17(4-2-15)21-28(24,25)18-5-6-19-16(14-18)7-10-27-19/h1-6,14,21H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOECGDDZATZVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2865123.png)
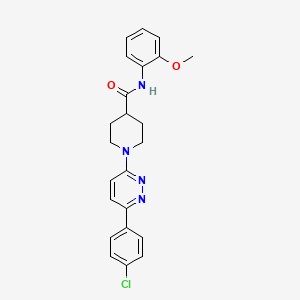
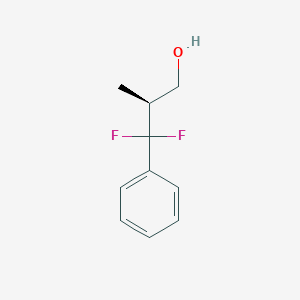
![(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2865126.png)
![4-cyano-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2865128.png)
![2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2865133.png)
![1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2865134.png)
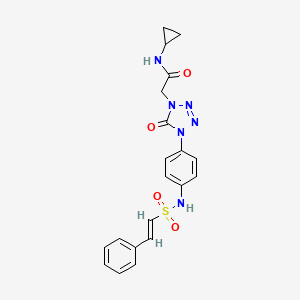
![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)
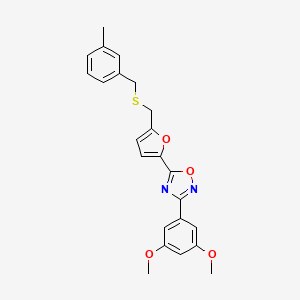
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate](/img/structure/B2865140.png)
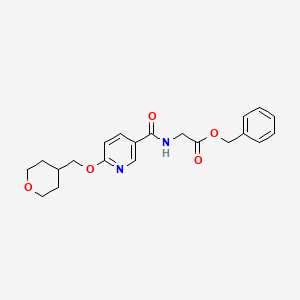
![Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)